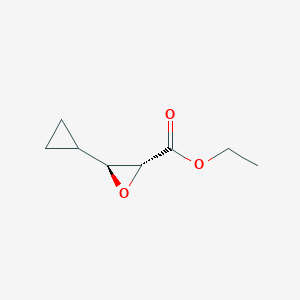
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. This compound features a three-membered oxirane ring and a cyclopropyl group, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereospecificity.
Industrial Production Methods
In industrial settings, the synthesis of epoxides can be scaled up using similar methods but with more stable and safer reagents. For example, magnesium monoperoxyphthalate (MMPP) can be used as an alternative to mCPBA due to its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened to form vicinal diols under acidic or basic conditions.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids (e.g., mCPBA) in nonaqueous solvents.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) in anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products
Oxidation: Vicinal diols.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals with specific stereochemistry.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be compared with other similar epoxide compounds:
- Rac-(2R,3R)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**: A compound with similar stereochemistry but different functional groups .
Ethyl (2R,3R)-3-phenylglycidiol: Another chiral epoxide used in drug synthesis.
Conclusion
This compound is a versatile and valuable compound in organic chemistry, with significant applications in various scientific fields. Its unique reactivity and stereochemistry make it an essential intermediate for the synthesis of complex molecules.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-2-10-8(9)7-6(11-7)5-3-4-5/h5-7H,2-4H2,1H3/t6-,7-/m1/s1 |
InChI Key |
SCCNALLZHBUGIU-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](O1)C2CC2 |
Canonical SMILES |
CCOC(=O)C1C(O1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
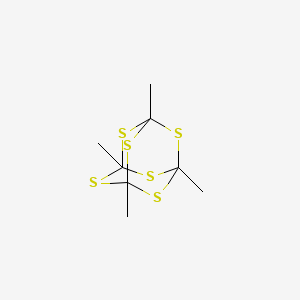
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
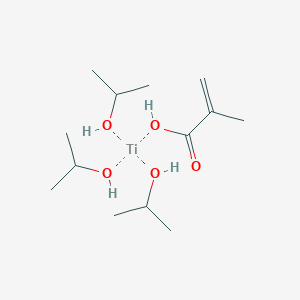
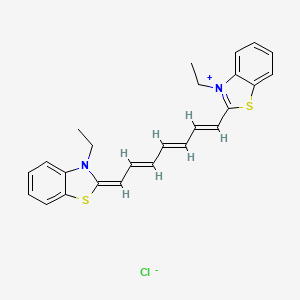
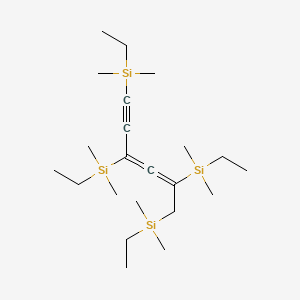
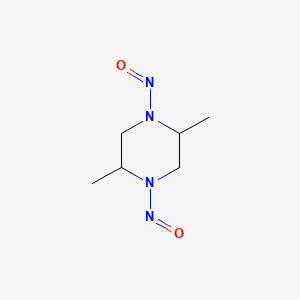
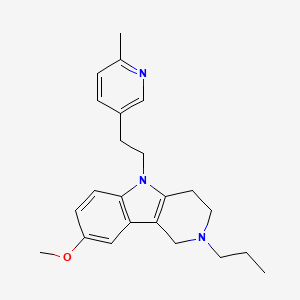
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)

